1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Overview
Description
1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound. It's notable for its multi-functional groups, including sulfonyl and pyrazolyl structures. This compound's diverse chemical nature makes it valuable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis involves multiple steps, typically starting with the preparation of the key intermediates:
2,5-dimethoxybenzenesulfonyl chloride: This can be prepared via sulfonation of 2,5-dimethoxybenzene followed by chlorination.
3,5-dimethyl-1H-pyrazole: Synthesized via a condensation reaction of hydrazine and an appropriate diketone (like acetylacetone).
The final step involves coupling these intermediates using appropriate bases, solvents, and temperatures to yield the target compound.
Industrial Production Methods: : For large-scale production, continuous flow techniques might be employed to enhance yield and purity, involving automated systems for mixing, reacting, and purifying under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidative cleavage at the sulfonyl groups.
Reduction: Potential for reduction reactions at the pyrazolyl ring.
Substitution: The sulfonyl groups can be replaced under certain conditions to form new derivatives.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typical reactions might involve standard organic solvents such as dichloromethane, methanol, and specific temperatures ranging from -10°C to 80°C.
Major Products Formed: : Reactions involving this compound might produce various sulfonyl and pyrazolyl derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: : Utilized in the development of new materials, catalysts, and complex organic syntheses. Biology Medicine : Investigated for its potential pharmacological properties, possibly as a scaffold for drug development. Industry : Employed in the synthesis of dyes, pigments, and specialty chemicals due to its reactive sulfonyl groups.
Mechanism of Action
Effects: : The compound exerts effects through its multi-functional groups, interacting with biological molecules via sulfonylation or binding with proteins and enzymes. Molecular Targets and Pathways : Specific interactions might involve inhibition of enzyme activity or modulation of signaling pathways by forming stable complexes with target molecules.
Comparison with Similar Compounds
Unique Aspects: : The combination of sulfonyl and pyrazolyl groups provides unique reactivity and stability compared to other organic compounds. This structural diversity affords it a unique profile in various applications.
Similar Compounds:1-(2,5-dimethoxybenzenesulfonyl)-3-methylpiperidine: Lacks the pyrazolyl group.
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar but without the piperidine moiety.
4-(2,5-dimethoxyphenyl)-3-methyl-1H-pyrazole: Similar but lacks the sulfonyl groups.
This compound stands out due to its tailored reactivity and potential versatility in research and industry.
Properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-13-7-6-10-21(12-13)30(25,26)19-14(2)20-22(15(19)3)29(23,24)18-11-16(27-4)8-9-17(18)28-5/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYINBBRKDPQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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